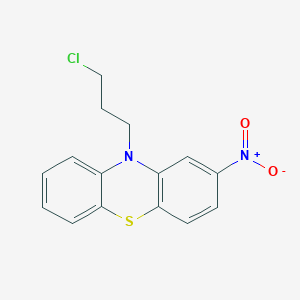
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloropropyl group and a nitro group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride or sodium amide . The nitro group can be introduced through nitration reactions using nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to act on dopamine receptors, particularly D2 receptors, which are implicated in psychiatric conditions . The nitro group may also contribute to the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- 10-(3-Chloropropyl)-10H-phenothiazine
- 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine
- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
Comparison: 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is unique due to the presence of both the chloropropyl and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit enhanced antimicrobial and anticancer properties due to the nitro group’s ability to form reactive intermediates.
Properties
CAS No. |
58271-64-0 |
|---|---|
Molecular Formula |
C15H13ClN2O2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
10-(3-chloropropyl)-2-nitrophenothiazine |
InChI |
InChI=1S/C15H13ClN2O2S/c16-8-3-9-17-12-4-1-2-5-14(12)21-15-7-6-11(18(19)20)10-13(15)17/h1-2,4-7,10H,3,8-9H2 |
InChI Key |
WWCVULFZXJGTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















